

m-PEG11-OH in Nanotechnology: An In-depth Technical Guide

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Compound of Interest

Compound Name: *m*-PEG11-OH

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxypolyethylene glycol with 11 ethylene glycol units and a terminal hydroxyl group (**m-PEG11-OH**) is a key functional polymer in the rapidly advancing field of nanotechnology. Its defined chain length, hydrophilicity, and biocompatibility make it an invaluable tool for the surface modification of nanoparticles. This guide provides a comprehensive technical overview of **m-PEG11-OH**, including its physicochemical properties, detailed experimental protocols for its application in nanoparticle functionalization, and its role in enhancing the performance of nanomedicines.

Physicochemical Properties of m-PEG11-OH and Related Compounds

The selection of a PEG derivative for nanoparticle functionalization is dictated by its physicochemical properties. The following table summarizes key data for **m-PEG11-OH** and comparable PEG structures.

Property	m-PEG11-OH	HO-PEG11-OH	m-PEG11-acid	m-PEG11-Amine
Molecular Formula	C23H48O12	C22H46O12	C24H48O13	C23H49NO11
Molecular Weight (g/mol)	516.62	502.59	544.6	515.64
CAS Number	114740-40-8	6809-70-7	2280998-74-3	854601-60-8
Purity	≥95%	≥95%	>98%	Not specified
Appearance	Not specified	Not specified	Not specified	Not specified
Solubility	Water	Water	Aqueous media	Not specified
Storage Conditions	-5°C, dry, avoid sunlight	Not specified	-20°C	Powder: -20°C for 3 years

Core Applications in Nanotechnology

The primary application of **m-PEG11-OH** in nanotechnology is the surface modification of nanoparticles, a process known as PEGylation. This confers several advantageous properties:

- **Enhanced Stability:** The hydrophilic PEG chains prevent nanoparticle aggregation in aqueous solutions, improving colloidal stability.
- **"Stealth" Properties:** The PEG layer creates a hydrophilic shield around the nanoparticle, which reduces opsonization (the process of marking pathogens for phagocytosis) and recognition by the reticuloendothelial system (RES). This leads to a significantly longer circulation half-life in the bloodstream.
- **Improved Drug Delivery:** By increasing the circulation time, PEGylated nanoparticles have a higher probability of reaching their target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.
- **Increased Solubility:** PEGylation can enhance the solubility of hydrophobic drugs encapsulated within the nanoparticles.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and functionalization of nanoparticles. While these protocols may not exclusively use **m-PEG11-OH**, they represent standard procedures that can be adapted for its use.

Synthesis of PLGA-PEG Nanoparticles via Nanoprecipitation

This protocol describes the formation of nanoparticles from a block copolymer of poly(lactic-co-glycolic acid) (PLGA) and polyethylene glycol (PEG).^{[1][2]} To adapt this for **m-PEG11-OH**, one would typically first synthesize a PLGA-PEG11-m block copolymer.

Materials:

- PLGA-PEG block copolymer (e.g., PLGA-mPEG11)
- Water-miscible organic solvent (e.g., acetone, acetonitrile)
- Purified water (e.g., Milli-Q)
- Magnetic stirrer

Procedure:

- **Polymer Dissolution:** Dissolve the PLGA-PEG block copolymer in the organic solvent at a specific concentration (e.g., 10 mg/mL). If encapsulating a hydrophobic drug, dissolve the drug in this organic phase as well.
- **Nanoprecipitation:** Add the polymer solution dropwise to a larger volume of purified water under constant stirring. The ratio of the organic to the aqueous phase is a critical parameter to control nanoparticle size. A typical starting ratio is 1:2 (v/v) organic:water.
- **Solvent Evaporation:** Allow the organic solvent to evaporate under stirring in a fume hood for several hours. This can be expedited by using a rotary evaporator.
- **Purification:** The resulting nanoparticle suspension can be purified to remove unreacted polymer and drug by methods such as centrifugation followed by resuspension or through

tangential flow filtration.

- Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). The morphology can be assessed using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

Functionalization of Iron Oxide Nanoparticles with **m-PEG11-OH**

This protocol outlines a general method for coating iron oxide nanoparticles (IONPs) with a PEG derivative.^{[3][4]} The hydroxyl terminus of **m-PEG11-OH** can be activated or used in conjunction with a linker to attach to the nanoparticle surface. A common strategy involves using a silane linker to first introduce a reactive group on the IONP surface.

Materials:

- Iron oxide nanoparticles (IONPs)
- (3-Aminopropyl)triethoxysilane (APTES)
- m-PEG11-succinimidyl carbonate (or a similar activated PEG)
- Anhydrous toluene
- Ethanol
- Phosphate-buffered saline (PBS)

Procedure:

- Silanization of IONPs:
 - Disperse the IONPs in anhydrous toluene.
 - Add APTES to the suspension and reflux for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
 - Collect the amine-functionalized IONPs by magnetic separation or centrifugation.

- Wash the particles extensively with toluene and ethanol to remove excess APTES.
- Dry the functionalized IONPs under vacuum.
- PEGylation:
 - Disperse the amine-functionalized IONPs in PBS (pH 7.4).
 - Add a solution of the activated m-PEG11 derivative (e.g., m-PEG11-NHS) in PBS to the IONP suspension. The molar ratio of PEG to IONPs should be optimized.
 - Allow the reaction to proceed for 2-4 hours at room temperature with gentle shaking.
 - Purify the PEGylated IONPs by magnetic separation or centrifugation, washing with PBS to remove unreacted PEG.
 - Resuspend the final **m-PEG11-OH** functionalized IONPs in the desired buffer for storage.

Drug Loading onto PEGylated Nanoparticles

This protocol describes a common method for loading a drug, such as doxorubicin, onto pre-formed PEGylated nanoparticles.[\[4\]](#)[\[5\]](#)

Materials:

- PEGylated nanoparticles (e.g., m-PEG11-IONPs)
- Doxorubicin hydrochloride (DOX)
- Triethylamine (TEA)
- Dimethyl sulfoxide (DMSO)
- Purified water

Procedure:

- Drug Solution Preparation: Dissolve DOX and a slight molar excess of TEA in DMSO. The TEA is used to deprotonate the amine group of DOX.

- Incubation: Add the DOX solution to an aqueous suspension of the PEGylated nanoparticles.
- Stirring: Stir the mixture at room temperature for 24 hours in the dark to allow for drug loading.
- Purification: Remove the unloaded drug by dialysis against purified water or by centrifugation.
- Quantification: Determine the drug loading efficiency and loading capacity by measuring the concentration of the unloaded drug in the supernatant using UV-Vis spectroscopy or fluorescence spectroscopy.

Quantitative Data on the Impact of PEGylation

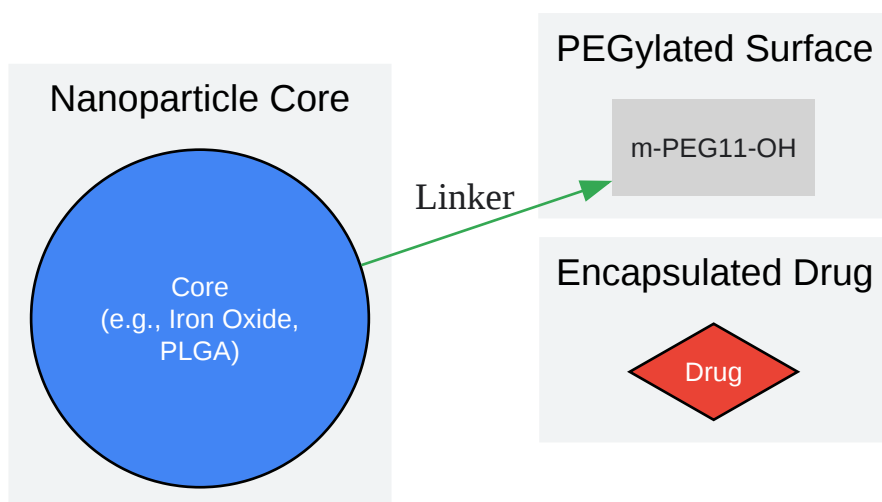
The degree of PEGylation and the length of the PEG chain can significantly impact the physicochemical properties and in vivo behavior of nanoparticles.

Parameter	Effect of PEGylation	Quantitative Example
Hydrodynamic Size	Increases with PEG chain length and density	Bare magnetic nanoparticles (MNPs): ~100 nm; PEG-coated MNPs: ~184 nm. [3]
Zeta Potential	Shifts towards neutral	Bare MNPs: highly positive or negative; PEG-coated MNPs: closer to 0 mV.
Drug Release	Can be sustained	Doxorubicin-loaded PEGylated MNPs showed sustained release over 48 hours. [5]
Blood Circulation Time	Significantly increased	Non-PEGylated nanoparticles are often cleared within minutes, while PEGylated nanoparticles can circulate for hours.

Visualizing Key Concepts in m-PEG11-OH Nanotechnology

The following diagrams illustrate fundamental concepts and workflows related to the use of **m-PEG11-OH** in nanotechnology.

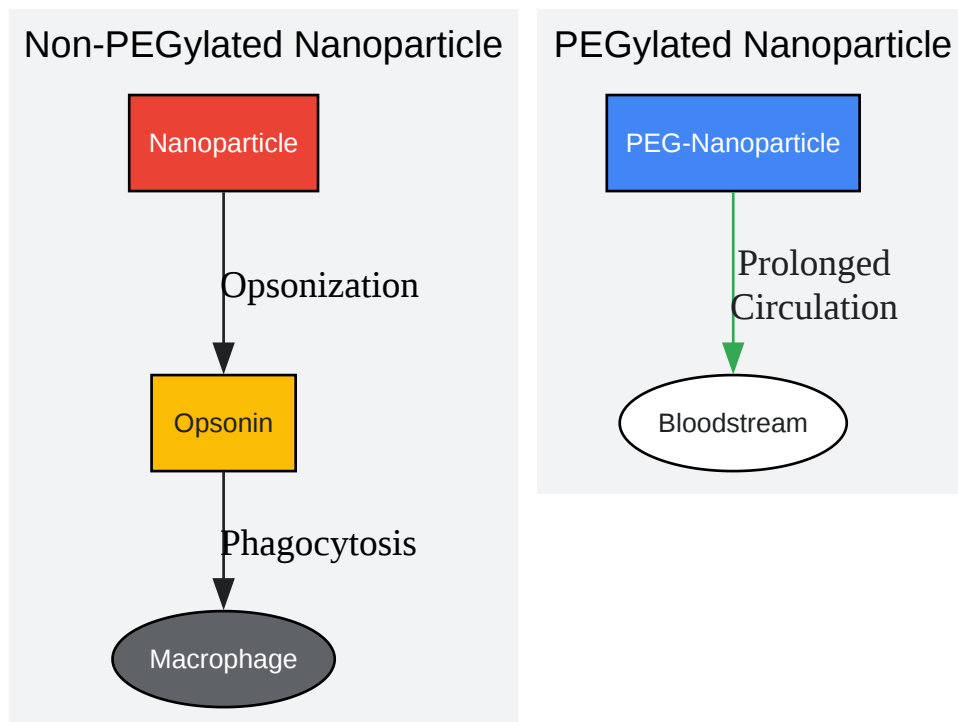
Structure of an m-PEG11-OH Functionalized Nanoparticle



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Caption: Schematic of a nanoparticle with a core material, a surface functionalized with **m-PEG11-OH**, and an encapsulated therapeutic agent.

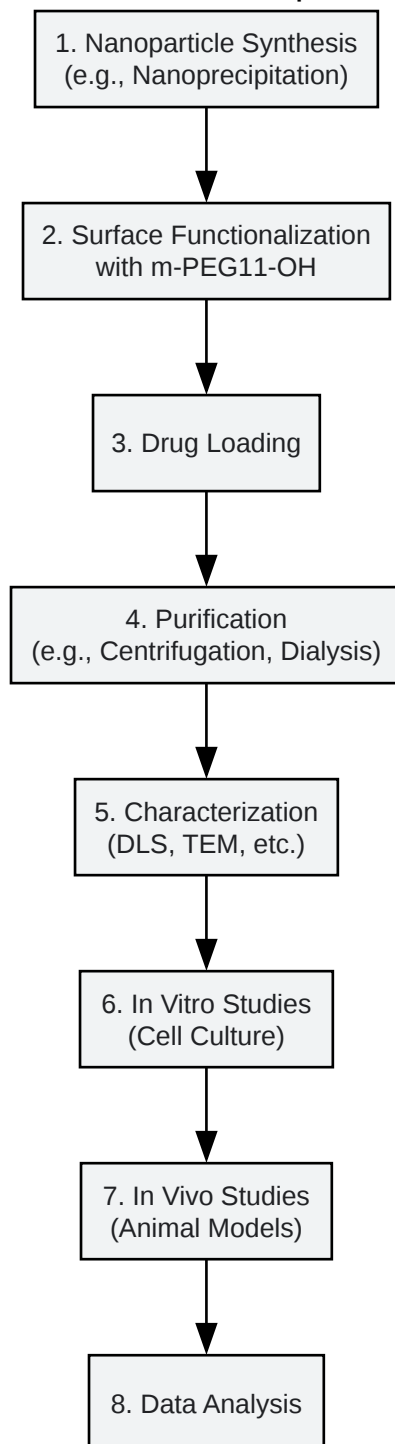
The 'Stealth' Effect of PEGylation



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Caption: Comparison of the fate of non-PEGylated and PEGylated nanoparticles in the bloodstream.

Experimental Workflow for Nanoparticle Drug Delivery



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Caption: A typical workflow for the development and evaluation of **m-PEG11-OH** functionalized nanoparticles for drug delivery applications.

Conclusion

m-PEG11-OH is a versatile and essential building block in the design of advanced nanomaterials for biomedical applications. Its well-defined structure and biocompatible nature allow for the precise engineering of nanoparticles with enhanced stability, prolonged circulation times, and improved drug delivery capabilities. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to leverage the potential of **m-PEG11-OH** in their work. Further optimization of formulation parameters and in-depth in vivo studies are critical for the successful clinical translation of these promising nanotechnologies.

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References

- 1. resolvemass.ca [resolvemass.ca]
- 2. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
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